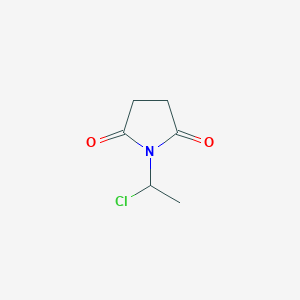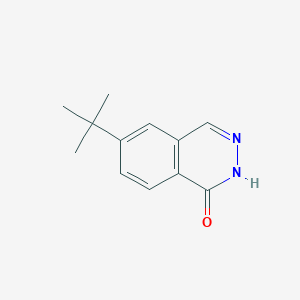
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound features a tetrahydroisoquinoline core with a dimethylaminomethyl substituent, which contributes to its unique chemical properties and reactivity.
準備方法
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.
化学反応の分析
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits neuroprotective properties and has been investigated for its role in modulating neurotransmitter systems.
Medicine: It shows promise as a therapeutic agent for neurodegenerative diseases and as an antidepressant due to its ability to inhibit monoamine oxidase (MAO) enzymes
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.
作用機序
The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound inhibits the activity of MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain
Neuroprotection: It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which contributes to its neuroprotective effects.
Receptor Interaction: The compound can interact with dopamine receptors, modulating their activity and influencing dopaminergic signaling pathways.
類似化合物との比較
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be compared with other similar compounds in the tetrahydroisoquinoline family, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the family, exhibiting a broad spectrum of biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various alkaloids and pharmaceuticals. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-9H2,1-2H3 |
InChIキー |
YHHFZAFMPUFXPF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1C2=CC=CC=C2CCN1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)










![3-Azabicyclo[5.1.0]octan-5-ol](/img/structure/B8734771.png)
